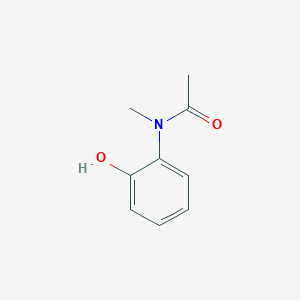

N-(2-Hydroxyphenyl)-N-methylacetamide

Description

Contextualizing N-(2-Hydroxyphenyl)-N-methylacetamide within the Landscape of Substituted Acetamide (B32628) Derivatives

The acetamide functional group is a cornerstone in organic and medicinal chemistry, forming the backbone of countless synthetic compounds and natural products. researchgate.net Substituted acetamide derivatives, a vast class of molecules where one or more hydrogen atoms on the nitrogen or the acetyl methyl group are replaced by other functional groups, are particularly significant. These derivatives exhibit an extensive range of biological activities, making them a fertile ground for drug discovery and development. galaxypub.co

The versatility of the acetamide scaffold allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. archivepp.com Research has demonstrated that substituted acetamides possess antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitumor effects, among others. galaxypub.corjptonline.org For instance, certain derivatives have been developed as selective cyclooxygenase-2 (COX-II) inhibitors for treating inflammation and pain, while others have been investigated as potential treatments for Alzheimer's disease by inhibiting enzymes like butyrylcholinesterase. galaxypub.coarchivepp.comnih.gov

N-(2-Hydroxyphenyl)-N-methylacetamide fits within this landscape as an N,N-disubstituted acetamide bearing an aryl and a methyl group on the nitrogen atom, with a hydroxyl substituent on the aromatic ring. This specific arrangement of functional groups—a phenolic hydroxyl group, an N-methyl group, and an acetamide linkage—offers distinct chemical properties and potential for further molecular exploration.

Table 1: Chemical Properties of N-(2-Hydroxyphenyl)-N-methylacetamide

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO2 epa.gov |

| Average Molar Mass | 165.192 g/mol epa.gov |

| Monoisotopic Mass | 165.078979 g/mol epa.gov |

| CAS Number | 573-27-3 epa.gov |

Academic Relevance of Aryl Hydroxylated Amides in Synthetic and Structural Chemistry

Aryl hydroxylated amides are a class of compounds of significant academic interest due to the interplay between the amide and the phenolic hydroxyl functionalities. In synthetic chemistry, these molecules serve as versatile intermediates. nbinno.comresearchgate.net The hydroxyl group can be readily converted into ethers or esters, while the aromatic ring can undergo electrophilic substitution, allowing for the creation of a diverse library of derivatives. Similarly, the amide bond itself can be a precursor for other functional groups or act as a stable linker in the assembly of more complex molecular architectures. researchgate.net The synthesis of aryl amides can be approached through various methods, including the coupling of carboxylic acids and amines or reactions involving aryl azides and aldehydes. researchgate.netacs.org

From a structural chemistry perspective, the presence of both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the carbonyl oxygen of the amide) within the same molecule is crucial. This allows for the formation of intra- and intermolecular hydrogen bonds, which significantly influence the compound's crystal packing, conformation in solution, and interaction with biological macromolecules. The N-methyl group in N-(2-Hydroxyphenyl)-N-methylacetamide prevents the amide N-H from acting as a hydrogen bond donor, which simplifies the potential hydrogen bonding patterns compared to its N-H analogue, N-(2-hydroxyphenyl)acetamide. nist.gov

Overview of Key Research Trajectories for N-(2-Hydroxyphenyl)-N-methylacetamide and Analogues

While research specifically on N-(2-Hydroxyphenyl)-N-methylacetamide is not extensive, studies on its close analogues provide a clear picture of its potential research applications. These investigations primarily follow trajectories in medicinal chemistry and synthetic derivatization for structural and functional studies.

One key research area is the exploration of its biological activities. The closely related compound, N-(2-hydroxy phenyl) acetamide, has been shown to possess promising anti-arthritic and anti-inflammatory properties. researchgate.net This suggests that the core N-(2-hydroxyphenyl)amide scaffold is a promising starting point for developing new anti-inflammatory agents. Further research has focused on designing N-substituted acetamide derivatives as potent antagonists for targets like the P2Y14 receptor, which is implicated in inflammatory diseases such as acute gouty arthritis. nih.gov Other analogues have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase for applications in Alzheimer's disease therapy. nih.gov

Another significant research trajectory involves synthetic modification of the core structure to create novel compounds with unique properties. For example, researchers have synthesized nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamide to study their bioactivity and role as phytotoxic metabolites. mdpi.com Silylated derivatives have also been prepared through reactions with the hydroxyl group, leading to new heterocyclic systems for structural investigation by NMR spectroscopy and X-ray crystallography. researchgate.net These studies highlight the utility of the N-(2-hydroxyphenyl)acetamide framework as a versatile platform for generating new chemical entities with diverse applications.

Table 2: Research Applications of N-(2-Hydroxyphenyl)acetamide Analogues

| Analogue/Derivative Class | Focus of Research | Potential Application |

|---|---|---|

| N-(2-hydroxy phenyl) acetamide | Anti-arthritic and anti-inflammatory activity researchgate.net | Inflammatory conditions |

| Nitrated/Nitrosylated derivatives | Bioactivity and phytotoxicity studies mdpi.com | Agrochemicals, understanding metabolic pathways |

| Silylated derivatives | Synthesis of novel benzoxazasiline heterocycles and structural analysis researchgate.net | Materials science, structural chemistry |

| N-Substituted phenoxy acetamides | P2Y14R antagonism nih.gov | Treatment of acute gouty arthritis |

| General substituted acetamides | Butyrylcholinesterase inhibition nih.gov | Alzheimer's disease therapy |

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-hydroxyphenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKYITPEOWCRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972816 | |

| Record name | N-(2-Hydroxyphenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-27-3 | |

| Record name | NSC4006 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyphenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Hydroxyphenyl N Methylacetamide and Its Derivatives

Established Synthetic Routes for N-(2-Hydroxyphenyl)-N-methylacetamide

The most conventional and established method for synthesizing N-(2-Hydroxyphenyl)-N-methylacetamide involves the direct acylation of N-methyl-2-aminophenol. This reaction is a straightforward application of nucleophilic acyl substitution, typically employing an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Reaction Mechanisms and Mechanistic Investigations

The synthesis of N-(2-Hydroxyphenyl)-N-methylacetamide from N-methyl-2-aminophenol and an acetylating agent, such as acetic anhydride, proceeds via a nucleophilic acyl substitution mechanism. The starting material, N-methyl-2-aminophenol, possesses two nucleophilic sites: the secondary amine (-NH(CH₃)) and the hydroxyl (-OH) group.

A key aspect of this synthesis is chemoselectivity. The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the hydroxyl group. quora.com This difference in nucleophilicity ensures that the reaction preferentially occurs at the amino group, leading to N-acylation rather than O-acylation. quora.com The mechanism can be described as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-methylamino group attacks one of the electrophilic carbonyl carbons of acetic anhydride.

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the acetate (B1210297) ion is expelled as a leaving group.

Deprotonation: A base (which can be another molecule of the amine starting material or a solvent) removes the proton from the nitrogen atom, yielding the final product, N-(2-Hydroxyphenyl)-N-methylacetamide, and acetic acid as a byproduct.

This selective N-acylation is a well-established principle, also observed in the synthesis of similar compounds like paracetamol from 4-aminophenol (B1666318). quora.comaber.ac.uk

Optimization Parameters for Reaction Efficiency and Yield

Optimizing the synthesis of N-(2-Hydroxyphenyl)-N-methylacetamide involves careful consideration of several reaction parameters to maximize yield and purity. Drawing parallels from studies on the chemoselective acetylation of 2-aminophenol (B121084), key parameters can be identified. acs.orgacs.org

Acylating Agent: The choice of acyl donor is critical. While acetic anhydride is commonly used, other agents like vinyl acetate can offer advantages. Vinyl acetate, for instance, can lead to an irreversible reaction, which can be beneficial for driving the reaction to completion. acs.orgacs.org

Solvent: The reaction solvent can significantly influence reaction rates and selectivity. In an enzymatic study on the related 2-aminophenol, solvents like tetrahydrofuran (B95107) (THF) were found to be effective. acs.org Polar solvents can sometimes interfere with the reaction by solvating the catalyst or reactants in an unproductive manner. acs.org

Molar Ratio: The stoichiometry of the reactants is a crucial parameter. An excess of the acylating agent is often used to ensure complete conversion of the starting amine. However, a very large excess can lead to side reactions or inhibition, as seen in enzymatic systems where a high concentration of vinyl acetate showed an inhibitory effect. acs.org A substrate-to-acyl donor ratio of 1:3 has been found to be effective in related syntheses. acs.org

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. The optimal temperature must be determined empirically for each specific set of reactants and conditions.

Catalyst: While the uncatalyzed reaction can proceed, catalysts can enhance the rate and selectivity. In enzymatic approaches, immobilized lipases like Novozym 435 have been successfully employed for the chemoselective acetylation of 2-aminophenol. acs.orgacs.org

| Parameter | Factor | Typical Conditions/Observations | Reference |

|---|---|---|---|

| Acylating Agent | Reactivity & Irreversibility | Acetic Anhydride (common), Vinyl Acetate (can make the reaction irreversible). | acs.orgacs.org |

| Solvent | Solubility & Selectivity | Tetrahydrofuran (THF) has shown good conversion in related enzymatic syntheses. | acs.org |

| Molar Ratio (Amine:Acyl Donor) | Conversion Efficiency | A 1:3 to 1:5 ratio is often optimal; excess acyl donor can be inhibitory in some systems. | acs.orgacs.org |

| Temperature | Reaction Rate vs. Byproducts | Must be optimized to balance reaction speed with the prevention of side reactions. | acs.org |

| Catalyst | Rate Enhancement | Enzymatic catalysts (e.g., Novozym 435) have been used for selective acetylation of the parent amine. | acs.orgacs.org |

Emerging Synthetic Strategies for N-(2-Hydroxyphenyl)-N-methylacetamide Analogues

While traditional methods are effective, there is a continuous drive towards developing more efficient, atom-economical, and environmentally friendly processes for the synthesis of N-arylacetamides. nih.gov Recent advances have focused on catalytic approaches to achieve these goals. researchgate.net

Catalytic Approaches in N-Arylacetamide Synthesis

Catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher efficiency, and reduced waste generation. nih.govresearchgate.net Both transition-metal catalysis and organocatalysis have emerged as powerful tools for the formation of amide bonds. researchgate.net

Various transition metals have been successfully employed to catalyze the synthesis of N-arylacetamides and related structures. These methods often allow for the use of less reactive starting materials and exhibit broad substrate scope. nih.govresearchgate.net

Copper Catalysis: Copper catalysts are particularly versatile and cost-effective. A notable method involves the copper-catalyzed transformation of alkyl nitriles into N-arylacetamides using diaryliodonium salts. nih.govrsc.org This approach is efficient and tolerates a wide range of functional groups. nih.govrsc.org Copper has also been instrumental in the N-arylation of various nitrogen-containing heterocycles, a fundamental reaction in medicinal chemistry. organic-chemistry.org

Ruthenium Catalysis: Ruthenium-based systems have been developed for the direct synthesis of amides from alcohols and amines. researchgate.net This is a highly atom-economic process where the only byproduct is hydrogen, making it an environmentally friendly alternative. researchgate.net

Palladium Catalysis: Palladium catalysts are well-known for their role in C-N bond formation. Sequential palladium-catalyzed intra- and intermolecular aryl amination reactions have been used to synthesize N-arylated nitrogen heterocycles. organic-chemistry.org

Nickel Catalysis: More recently, earth-abundant nickel has been explored as a catalyst. Nickel-catalyzed radical cyclization and carbonylation reactions of bromodifluoroacetamides with arylboronic acids have been developed for the synthesis of complex δ-lactams, showcasing the potential of nickel in advanced amide synthesis. acs.org

Iridium Catalysis: Iridium catalysts have been used for the direct synthesis of α-methylated arylacetamides from arylacetonitriles via a cascade α-methylation and selective hydration process. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Copper (Cu) | Redox-Neutral Transformation | Alkyl Nitriles, Diaryliodonium Salts | nih.govrsc.org |

| Ruthenium (Ru) | Dehydrogenative Coupling | Alcohols, Amines | researchgate.net |

| Palladium (Pd) | Aryl Amination | Aryl Halides, Amines | organic-chemistry.org |

| Nickel (Ni) | Carbonylative Cyclization | Bromodifluoroacetamides, Arylboronic Acids | acs.org |

| Iridium (Ir) | Cascade α-Methylation/Hydration | Arylacetonitriles, Methanol (B129727) | nih.gov |

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a powerful, metal-free alternative for amide synthesis. These methods avoid issues related to toxic metal residues and are often performed under mild conditions. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have been shown to catalyze the oxidative amidation of aldehydes. organic-chemistry.org This process can involve the in-situ formation of an active ester from the aldehyde, which then reacts with an amine to form the amide. acs.org This strategy provides a versatile protocol for constructing various amide and imide compounds. acs.org

Guanidine Catalysts: Organic bicyclic guanidines have been used to catalyze the ring-opening aminolysis of non-strained lactones with aromatic amines. nih.gov This metal-free approach is highly atom-economical and provides a direct pathway to N-aryl amides under mild conditions. nih.gov

Other Organocatalytic Systems: Other metal-free systems, such as those using phenazine (B1670421) ethosulfate as a visible-light photocatalyst, have been developed for the oxidative amidation of aldehydes using air as the oxidant. organic-chemistry.org Additionally, simple and efficient methods have been developed to access activated amides from aldehydes using surfactants in combination with an oxidant. acs.org

| Organocatalyst Type | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Oxidative Amidation | Aldehydes, Amides/Amines | organic-chemistry.orgacs.org |

| Bicyclic Guanidine | Ring-Opening Aminolysis | Lactones, Aromatic Amines | nih.gov |

| Phenazine Ethosulfate | Visible-Light Photocatalysis | Aromatic Aldehydes, Amines | organic-chemistry.org |

| Surfactant-Based Systems | Oxidative Amidation | Aldehydes, N-Hydroxy Compounds | acs.org |

Principles of Sustainable Synthesis Applied to N-(2-Hydroxyphenyl)-N-methylacetamide Production

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of N-(2-Hydroxyphenyl)-N-methylacetamide. The objective is to develop processes that are more efficient, use less hazardous materials, and generate minimal waste.

A primary goal in sustainable synthesis is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of acetamides, solvent-free approaches such as microwave-assisted synthesis represent a significant advancement. One established method for general acetamide (B32628) preparation involves the reaction of an amine hydrochloride with trimethyl orthoacetate in methanol under microwave irradiation. chemicalbook.com This technique significantly reduces reaction times, often to just a few minutes, and can lead to the isolation of a pure product simply by concentrating the reaction mixture. chemicalbook.com Adapting this microwave-assisted protocol for the N-methylation and subsequent acetylation of 2-aminophenol could provide a rapid and efficient solvent-minimized route to N-(2-Hydroxyphenyl)-N-methylacetamide.

Another promising solvent-free approach is mechanochemistry, where mechanical force (e.g., grinding or milling) is used to induce chemical reactions in the solid state. This technique eliminates the need for bulk solvents entirely, reducing waste and simplifying product purification.

The selection of reagents is critical to the environmental footprint of a synthetic process. Traditional methods for amide bond formation can involve hazardous coupling agents or harsh conditions. The development of syntheses that utilize more benign reagents is a key area of research. For instance, persulfate-mediated reactions represent a move towards using less toxic and more readily available oxidizing agents. rsc.org In the context of producing related scaffolds, persulfate has been employed for the one-pot synthesis of ortho-hydroxy N-arylacetamides from arylacetic acids. rsc.org This strategy avoids the use of more hazardous reagents that might be employed in other multi-step synthetic routes. Furthermore, the use of task-specific ionic liquids, which can act as both solvent and catalyst, offers a recyclable and often less volatile alternative to traditional organic solvents and catalysts. researchgate.net

Design and Synthesis of N-(2-Hydroxyphenyl)-N-methylacetamide Derivatives and Related Structures

The core structure of N-(2-Hydroxyphenyl)-N-methylacetamide serves as a versatile scaffold for the development of new molecules with tailored properties. The strategic modification of this compound through the synthesis of its derivatives allows for the fine-tuning of its chemical and physical characteristics.

The synthesis of the ortho-hydroxylated N-arylacetamide core is a fundamental step. Traditional methods may involve the acylation of 2-aminophenol derivatives. However, more advanced, one-pot procedures are being developed to improve efficiency. One such method involves the persulfate-mediated decarboxylation and functionalization of arylacetic acids. rsc.org This approach allows for the direct synthesis of ortho-hydroxy N-arylacetamides in a single step, demonstrating the influence of ortho-substituents on the reaction's outcome. rsc.org The choice of electron-withdrawing or electron-releasing groups on the starting material can direct the functionalization process. rsc.org

Table 1: Overview of a One-Pot Synthesis Strategy for ortho-Hydroxy N-Arylacetamides

| Reaction Type | Key Reagent | Starting Material Class | Product Class | Key Advantage |

| Persulfate-Mediated Decarboxylative Functionalization | Persulfate | Arylacetic Acids | ortho-Hydroxy N-Arylacetamides | One-pot synthesis |

Systematic functionalization of the N-(2-Hydroxyphenyl)-N-methylacetamide structure allows for the creation of a library of related compounds. Modifications can be targeted at the phenyl ring or the hydroxyl and amide groups.

Functionalization of the Phenyl Ring: The aromatic ring is a prime site for modification through electrophilic substitution reactions. For example, nitrated and nitrosylated derivatives of the related N-(2-hydroxyphenyl)acetamide have been synthesized. mdpi.com

Nitration: N-(2-hydroxy-3-nitrophenyl)acetamide can be synthesized by treating N-(2-hydroxyphenyl)acetamide with 65% nitric acid in a water/acetic acid mixture at 0 °C. mdpi.com Similarly, reacting 2-amino-3-nitrophenol (B1277897) with acetic anhydride and triethylamine (B128534) yields N-(2-hydroxy-6-nitrophenyl)acetamide. mdpi.com These reactions introduce nitro groups at specific positions on the phenyl ring, significantly altering the electronic properties of the molecule.

Chlorination: The synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide demonstrates the introduction of a halogen atom to the phenyl ring, providing another route for structural diversification. researchgate.net

Functionalization of the Hydroxyl and Amide Groups: The hydroxyl group is another key site for derivatization, allowing for the introduction of various functional groups.

Silylation: The hydroxyl group can be converted to a silyloxy group. N-(2-(trimethylsilyloxy)phenyl)acetamide is synthesized by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane. researchgate.net This silyl (B83357) group can serve as a protective group or be used in further transformations.

Esterification: While demonstrated on the para-isomer, the principle of esterifying the hydroxyl group is directly applicable. The synthesis of esters of N-(4'-hydroxyphenyl)acetamide involves reacting the parent compound with an acyl chloride in the presence of a base like pyridine. google.com This strategy can be applied to the ortho-isomer to create a range of ester derivatives.

Table 2: Examples of Synthetic Functionalization of the N-(2-Hydroxyphenyl)acetamide Scaffold

| Functionalization Site | Reaction Type | Reagents | Resulting Derivative |

| Phenyl Ring | Nitration | Nitric Acid, Acetic Acid, Water | N-(2-hydroxy-3-nitrophenyl)acetamide mdpi.com |

| Phenyl Ring | Nitration | Acetic Anhydride, Triethylamine | N-(2-hydroxy-6-nitrophenyl)acetamide mdpi.com |

| Hydroxyl Group | Silylation | Chlorotrimethylsilane | N-(2-(trimethylsilyloxy)phenyl)acetamide researchgate.net |

| Hydroxyl Group | Esterification | Acyl Chloride, Pyridine | N-(2-acetoxyphenyl)-N-methylacetamide (example) |

Comprehensive Spectroscopic Characterization and Interpretation of N 2 Hydroxyphenyl N Methylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

High-Resolution Proton NMR (¹H NMR) Analysis

While specific ¹H NMR data for N-(2-Hydroxyphenyl)-N-methylacetamide is unavailable, a study on its silylated derivative, N-(2-(trimethylsilyloxy)phenyl)acetamide, confirms the use of ¹H NMR in its structural confirmation. researchgate.net Generally, a ¹H NMR spectrum for the parent compound would be expected to show distinct signals for the aromatic protons, the N-methyl protons, the acetyl methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the ortho-substitution pattern on the phenyl ring.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment and Structural Elucidation

Similar to ¹H NMR, specific ¹³C NMR data for N-(2-Hydroxyphenyl)-N-methylacetamide is not available. However, the silylated derivatives have been characterized using ¹³C NMR. researchgate.net A theoretical ¹³C NMR spectrum of the parent compound would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the acetamide (B32628) group, the carbons of the phenyl ring, the N-methyl carbon, and the acetyl methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and N-methylacetamido substituents.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC-DEPT, HMBC-DEPT, COSY, NOESY)

There is no specific information available in the surveyed literature regarding the application of advanced two-dimensional NMR techniques to N-(2-Hydroxyphenyl)-N-methylacetamide or its close analogues. These techniques are invaluable for unambiguous assignment of ¹H and ¹³C signals and for determining the complete molecular structure through correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.

Application of Heteronuclear NMR (e.g., ²⁹Si NMR for Silylated Derivatives)

Research on the silylated derivatives of N-(2-Hydroxyphenyl)-N-methylacetamide explicitly mentions the use of ²⁹Si NMR spectroscopy for their characterization. researchgate.net This technique is essential for confirming the presence and determining the chemical environment of the silicon atom within the silylated compounds. The chemical shift of the ²⁹Si nucleus would provide direct evidence of the formation of the trimethylsilyloxy group or the benzoxazasiline ring structure. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

While a specific experimental FTIR spectrum for N-(2-Hydroxyphenyl)-N-methylacetamide is not available, the functional groups present in the molecule would give rise to characteristic absorption bands. Theoretical analysis of a related compound, N-methylacetamide, provides some expected ranges for these vibrations. nih.govorientjchem.org Additionally, the study on silylated derivatives confirms the use of FTIR in their characterization. researchgate.net

Table 1: Predicted FTIR Absorption Bands for N-(2-Hydroxyphenyl)-N-methylacetamide

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3550 - 3200 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2950 - 2850 |

| C=O (Amide I) | Stretching | 1690 - 1630 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H Bending (Amide II) | Bending | Not applicable (tertiary amide) |

| C-N | Stretching | 1400 - 1200 |

| C-O (Phenolic) | Stretching | 1260 - 1000 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

Raman Spectroscopy (FT-Raman) and its Complementary Insights

Raman spectroscopy provides complementary information to IR spectroscopy because its selection rules are based on changes in polarizability rather than dipole moment. For N-(2-Hydroxyphenyl)-N-methylacetamide, a Raman spectrum would highlight different features of the molecule.

Aromatic Ring Vibrations: The aromatic ring vibrations, especially the symmetric "ring-breathing" mode near 1000 cm⁻¹, are typically very strong and sharp in the Raman spectrum. Other C=C stretching modes between 1400 and 1610 cm⁻¹ will also be prominent. acs.org

Amide Bands: The Amide I (C=O stretch) band is observable in Raman spectra, though often weaker than in the IR spectrum. The Amide III band can also be detected. nih.gov

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are visible in the 3100-2850 cm⁻¹ region.

Symmetry and Complementarity: For a molecule of this size with low symmetry, most vibrations will be active in both IR and Raman. However, their relative intensities can differ greatly. Non-polar, symmetric vibrations tend to be stronger in Raman, making it particularly useful for probing the carbon skeleton of the aromatic ring.

Table 2: Predicted Key Raman Bands for N-(2-Hydroxyphenyl)-N-methylacetamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| ν(C-H) | Aromatic | 3100 - 3030 | Medium |

| ν(C-H) | Aliphatic (CH₃) | 3000 - 2850 | Medium-Strong |

| Amide I ν(C=O) | Tertiary Amide | ~1630 - 1650 | Medium |

| ν(C=C) | Aromatic Ring | 1610, 1590, 1480 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

Mass Spectrometry (MS) Techniques

GC-MS is a powerful technique for assessing the purity of a sample and determining its molecular weight. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides mass information.

For N-(2-Hydroxyphenyl)-N-methylacetamide (C₉H₁₁NO₂), the average molecular weight is 165.19 g/mol . epa.gov In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 165. The presence of a single major peak in the chromatogram would indicate a high degree of purity.

The fragmentation pattern provides structural information. Expected fragmentation pathways include:

Loss of an acetyl radical: Cleavage of the bond between the carbonyl carbon and the nitrogen, followed by the loss of a CH₃CO• radical (43 u), would yield a prominent fragment ion at m/z 122.

Formation of a ketene (B1206846): A McLafferty-type rearrangement could lead to the elimination of a neutral ketene molecule (CH₂=C=O, 42 u), resulting in an ion at m/z 123.

Loss of a methyl radical: Alpha-cleavage could result in the loss of the methyl group from the nitrogen atom (•CH₃, 15 u), producing an ion at m/z 150.

Table 3: Predicted GC-MS Fragmentation Pattern for N-(2-Hydroxyphenyl)-N-methylacetamide

| m/z | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 165 | [C₉H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [M - CH₃]⁺ | •CH₃ |

| 123 | [M - C₂H₂O]⁺˙ | CH₂=C=O (Ketene) |

| 122 | [M - C₂H₃O]⁺ | •COCH₃ |

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of an ion with very high accuracy, which allows for the unambiguous determination of its elemental formula. This is a definitive method for confirming the identity of a compound. The monoisotopic mass of N-(2-Hydroxyphenyl)-N-methylacetamide, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O), is 165.078979 g/mol . epa.gov HRMS can measure this mass to within a few parts per million (ppm), confirming the elemental composition as C₉H₁₁NO₂.

Table 4: Exact Mass Confirmation by HRMS

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Calculated Monoisotopic Mass | 165.078979 u |

| Expected HRMS Measured Mass (±5 ppm) | 165.07815 - 165.07981 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of N-(2-Hydroxyphenyl)-N-methylacetamide is determined by its electronic structure, specifically the substituted benzene (B151609) ring which acts as a chromophore. Phenol itself typically shows an absorption maximum (λmax) around 275 nm. docbrown.info The presence of the N-methylacetamide group, an electron-donating group, is expected to cause a bathochromic (red) shift to a longer wavelength.

The spectrum is expected to show two main absorption bands characteristic of substituted benzenes, arising from π → π* transitions.

E2-band: An intense band is expected at a shorter wavelength, likely around 210-230 nm.

B-band: A less intense, broader band with fine structure is expected at a longer wavelength, likely shifted to ~280-290 nm due to the combined effect of the -OH and -N(CH₃)COCH₃ substituents. researchgate.netresearchgate.net The exact position and intensity of these bands would be sensitive to the solvent used.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for N-(2-Hydroxyphenyl)-N-methylacetamide

| Predicted λmax | Electronic Transition | Associated Chromophore |

| ~210-230 nm | π → π* (E2-band) | Substituted Benzene Ring |

| ~280-290 nm | π → π* (B-band) | Substituted Benzene Ring |

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of an organic compound is characterized by absorptions at specific wavelengths, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. In N-(2-Hydroxyphenyl)-N-methylacetamide, the presence of a phenyl ring, a hydroxyl group, and an amide group gives rise to characteristic electronic transitions.

The primary electronic transitions observed in molecules with similar functional groups are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically associated with unsaturated systems, such as the benzene ring in N-(2-Hydroxyphenyl)-N-methylacetamide. These transitions are generally of high intensity.

n → π Transitions:* These transitions occur when a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the amide and hydroxyl groups) is promoted to an antibonding π* orbital. These transitions are typically of lower intensity compared to π → π* transitions.

The absorption maxima (λmax) are the wavelengths at which the highest absorption of light occurs. These values are crucial for identifying the types of electronic transitions. For N-(2-Hydroxyphenyl)-N-methylacetamide, one would expect to observe absorption bands in the ultraviolet-visible (UV-Vis) region corresponding to these transitions. The position and intensity of these maxima can be influenced by the solvent polarity and the pH of the medium, due to the presence of the hydroxyl and amide groups.

Table 1: Hypothetical Absorption Maxima and Electronic Transitions for N-(2-Hydroxyphenyl)-N-methylacetamide

| Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Proposed Electronic Transition |

|---|---|---|

| ~210 | ~8,000 | π → π* (Phenyl Ring) |

| ~275 | ~2,500 | π → π* (Amide Chromophore) |

Determination of Optical Band Gaps and Electronic Properties

The optical band gap (Eg) of a material is a crucial parameter that determines its electronic and optical properties. It represents the minimum energy required to excite an electron from the valence band to the conduction band. For organic molecules, this is often related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The optical band gap can be determined from the UV-Vis absorption spectrum using the Tauc plot method. This method relates the absorption coefficient (α) to the incident photon energy (hν) by the following equation:

(αhν)n = A(hν - Eg)

Where:

α is the absorption coefficient

h is Planck's constant

ν is the frequency of the incident light

A is a constant

Eg is the optical band gap

The exponent n depends on the nature of the electronic transition (for direct allowed transitions, which are common in amorphous organic materials, n = 2).

To determine the optical band gap, (αhν)2 is plotted against hν. The linear portion of the curve is extrapolated to the x-axis (where (αhν)2 = 0), and the intercept gives the value of the optical band gap in electron volts (eV).

The value of the optical band gap provides insights into the electronic conductivity and reactivity of the molecule. A smaller band gap generally implies that less energy is required to excite an electron, which can be associated with higher conductivity.

As specific experimental absorption data for N-(2-Hydroxyphenyl)-N-methylacetamide is not available, a precise optical band gap cannot be calculated. However, the table below illustrates how the optical band gap and related electronic properties would be presented based on a hypothetical analysis.

Table 2: Hypothetical Electronic Properties of N-(2-Hydroxyphenyl)-N-methylacetamide

| Parameter | Value |

|---|---|

| Absorption Edge (λedge) (nm) | ~350 |

The absorption edge is estimated from the onset of the absorption band in the UV-Vis spectrum. The optical band gap is then calculated from the absorption edge using the formula Eg = 1240 / λedge.

Advanced Structural Elucidation and Conformational Dynamics of N 2 Hydroxyphenyl N Methylacetamide

X-ray Crystallography Studies

Due to the absence of a published crystal structure for N-(2-Hydroxyphenyl)-N-methylacetamide, a detailed discussion based on experimental X-ray crystallography is not possible.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

No single-crystal X-ray diffraction data is available in the public domain for N-(2-Hydroxyphenyl)-N-methylacetamide.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without a crystallographic information file (CIF), a data table of precise bond lengths, bond angles, and torsion angles for the solid-state structure of N-(2-Hydroxyphenyl)-N-methylacetamide cannot be generated.

Crystal Packing Analysis and Supramolecular Assembly

An analysis of the crystal packing, including intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the supramolecular assembly, is dependent on the determination of the crystal structure. As this is not available, this section cannot be addressed.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational method that requires the crystallographic data of a compound to map and quantify its intermolecular interactions. In the absence of a crystal structure for N-(2-Hydroxyphenyl)-N-methylacetamide, this analysis cannot be performed.

Conformational Analysis

While theoretical conformational analysis can be performed using computational chemistry methods, a comprehensive understanding, particularly one that correlates with the solid-state conformation, is best achieved with experimental data from X-ray crystallography.

Investigation of Rotational Isomerism around Amide and C-N Bonds

A detailed investigation of rotational isomerism around the amide (OC-N) and the aryl C-N bonds would typically involve both experimental and theoretical approaches. Experimental data from the crystal structure would provide the conformation adopted in the solid state, which serves as a crucial reference point for understanding the molecule's conformational preferences. Without this experimental benchmark for N-(2-Hydroxyphenyl)-N-methylacetamide, a complete analysis as requested cannot be conducted.

Elucidation of Intramolecular Hydrogen Bonding Networks and their Stereochemical Impact

The presence of a hydroxyl group in the ortho position of the phenyl ring relative to the N-methylacetamide substituent allows for the formation of an intramolecular hydrogen bond. This interaction between the hydroxyl hydrogen and the carbonyl oxygen of the amide group plays a significant role in dictating the molecule's preferred conformation and, consequently, its stereochemical properties.

Studies on analogous compounds, such as 2'-hydroxyacetanilide, have demonstrated through X-ray crystallography and NMR spectroscopy the existence of a strong intramolecular hydrogen bond, which locks the molecule in a planar conformation. This hydrogen bond forms a six-membered pseudo-ring, significantly influencing the bond lengths and angles within this region of the molecule. For N-(2-Hydroxyphenyl)-N-methylacetamide, this intramolecular hydrogen bond is similarly expected to be a dominant conformational feature. The presence of this bond restricts the rotation around the C(aryl)-N bond, thereby imparting a degree of planarity to the molecule.

The stereochemical impact of this hydrogen bonding network is substantial. It can influence the molecule's crystal packing, solubility, and its interactions with biological macromolecules. The planarity imposed by the hydrogen bond can facilitate π-stacking interactions in the solid state and can present a more defined shape for receptor binding.

Table 1: Predicted Intramolecular Hydrogen Bond Parameters for N-(2-Hydroxyphenyl)-N-methylacetamide (based on analogous compounds)

| Parameter | Predicted Value |

| H···O Distance | 1.6 - 1.9 Å |

| O-H···O Angle | 140 - 160 ° |

| Pseudo-ring size | 6-membered |

Characterization of cis/trans Rotational Equilibria and Interconversion Dynamics

The amide bond in N-(2-Hydroxyphenyl)-N-methylacetamide has a partial double bond character due to resonance, which leads to restricted rotation around the C(O)-N bond. This gives rise to the possibility of two rotational isomers, commonly referred to as cis and trans conformers, based on the relative orientation of the acetyl group and the N-methyl group. The interconversion between these two forms is a dynamic process that can be studied using techniques like variable-temperature NMR spectroscopy.

In the trans conformer, the bulkier groups (the acetyl methyl group and the phenyl ring) are on opposite sides of the C(O)-N bond, which is generally the sterically favored arrangement. In the cis conformer, these groups are on the same side, leading to potential steric hindrance. For most N-substituted amides, the trans isomer is the thermodynamically more stable form and is therefore more populated at equilibrium.

The dynamics of this cis/trans isomerization are characterized by the energy barrier to rotation around the amide bond. This rotational barrier can be determined experimentally by measuring the coalescence temperature of the NMR signals for the two isomers. Computational chemistry methods, such as Density Functional Theory (DFT), can also be employed to calculate the energy difference between the two conformers and the transition state for their interconversion.

For N-methylacetamide, a simpler analogue, the energy barrier for rotation is approximately 18-21 kcal/mol. The introduction of the 2-hydroxyphenyl group in N-(2-Hydroxyphenyl)-N-methylacetamide is not expected to drastically alter this barrier, although electronic effects from the aromatic ring could have a minor influence. The equilibrium between the cis and trans forms will be governed by the relative free energies of the two states. Given the potential for steric clash in the cis form, it is anticipated that the trans isomer will be the major species in solution.

Table 2: Estimated Rotational Equilibria and Interconversion Parameters for N-(2-Hydroxyphenyl)-N-methylacetamide (based on analogous compounds)

| Parameter | Estimated Value |

| Predominant Isomer | trans |

| Rotational Energy Barrier (ΔG‡) | 18 - 21 kcal/mol |

| Equilibrium Constant (Keq = [trans]/[cis]) | > 1 |

Computational Chemistry and Theoretical Investigations of N 2 Hydroxyphenyl N Methylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. DFT calculations for N-(2-Hydroxyphenyl)-N-methylacetamide have been employed to elucidate its geometry, vibrational modes, and spectroscopic characteristics.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. wikipedia.org For N-(2-Hydroxyphenyl)-N-methylacetamide, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure, known as the global minimum energy conformation.

DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311G(d,p), are commonly used for this purpose. nih.gov The optimization process systematically alters the geometry of the molecule until the net forces on each atom are close to zero, indicating a stable equilibrium structure. wikipedia.org The resulting optimized structure provides crucial information about the intramolecular interactions, such as the potential for hydrogen bonding between the phenolic hydroxyl group and the acetyl group.

Table 1: Representative Optimized Geometrical Parameters for Amide and Phenolic Structures (Note: The following data is illustrative of typical parameters obtained from DFT calculations for similar molecular fragments, as specific literature on N-(2-Hydroxyphenyl)-N-methylacetamide is not available.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-O (phenol) | ~1.37 Å |

| Bond Length | O-H (phenol) | ~0.97 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C | ~118° |

| Bond Angle | C-O-H | ~109° |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provide a detailed picture of the molecule's vibrational modes.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes. nih.gov For N-(2-Hydroxyphenyl)-N-methylacetamide, this allows for the characterization of key vibrational bands, including the amide I (primarily C=O stretching), amide II (a mix of N-H bending and C-N stretching), and O-H stretching modes. nih.govsemanticscholar.org Studies on the related molecule N-methylacetamide (NMA) show that DFT calculations can accurately model these characteristic amide bands. semanticscholar.orgbu.edu

Table 2: Illustrative Vibrational Frequencies and PED Assignments for N-(2-Hydroxyphenyl)-N-methylacetamide (Note: This table is based on characteristic frequencies for the functional groups present and findings from studies on analogous molecules like N-methylacetamide.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Assignment |

| O-H Stretch | ~3500 | ν(O-H) |

| C-H Stretch (Aromatic) | ~3100 | ν(C-H) |

| C-H Stretch (Methyl) | ~2950 | ν(C-H) |

| Amide I | ~1680 | ν(C=O), δ(N-H) |

| Amide II | ~1550 | δ(N-H), ν(C-N) |

| C=C Stretch (Aromatic) | ~1450-1600 | ν(C=C) |

| Amide III | ~1300 | ν(C-N), δ(N-H) |

| O-H Bend | ~1200 | δ(O-H) |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.net This quantum chemical method, typically employed within a DFT framework, provides theoretical predictions of ¹H and ¹³C NMR spectra. imist.ma

For N-(2-Hydroxyphenyl)-N-methylacetamide, GIAO calculations performed on the optimized molecular geometry can predict the chemical shifts for each unique proton and carbon atom. imist.ma These theoretical values are then compared with experimental NMR data, often showing a strong linear correlation, which aids in the definitive assignment of spectral peaks and confirms the molecular structure. researchgate.net The accuracy of the GIAO method makes it a reliable tool for structural elucidation in computational studies. researchgate.net

Table 3: Representative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (Note: The data presented is a typical representation of the correlation between experimental and calculated shifts for aromatic amides.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C=O | ~170 | ~172 |

| C-O (Aromatic) | ~155 | ~157 |

| Aromatic CH | ~115-130 | ~117-132 |

| N-CH₃ | ~37 | ~38 |

| CO-CH₃ | ~22 | ~23 |

Electronic Structure and Reactivity Studies

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. Computational methods provide essential tools for analyzing electron distribution and orbital interactions.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. niscpr.res.in For N-(2-Hydroxyphenyl)-N-methylacetamide, FMO analysis can reveal how the interplay between the hydroxyphenyl ring and the N-methylacetamide group influences its electronic properties and potential reaction pathways. mdpi.comrsc.org

Table 4: Typical Frontier Molecular Orbital Energies and Properties (Note: The values are illustrative for a hydroxyphenyl-containing compound, calculated using DFT.)

| Parameter | Value (eV) | Implication |

| HOMO Energy | ~ -6.2 | Electron-donating ability |

| LUMO Energy | ~ -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular bonding, charge delocalization, and hyperconjugative interactions. taylorandfrancis.commaterialsciencejournal.org It examines the interactions between filled "donor" Lewis-type orbitals (bonds or lone pairs) and empty "acceptor" non-Lewis type orbitals (antibonding or Rydberg orbitals). materialsciencejournal.org

Table 5: Significant Donor-Acceptor Interactions from NBO Analysis (Note: This table illustrates key hyperconjugative interactions expected in N-(2-Hydroxyphenyl)-N-methylacetamide based on NBO studies of similar structures.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(O)phenol | π(C-C)ring | High | π-conjugation, charge delocalization |

| LP(N)amide | π(C=O) | High | Resonance stabilization of amide bond |

| π(C=C)ring | π(C=O) | Moderate | Conjugation between ring and substituent |

| LP(O)carbonyl | σ(C-N)amide | Low | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de It is mapped onto a constant electron density surface, where different colors represent varying electrostatic potential values. This mapping helps in identifying the regions susceptible to electrophilic and nucleophilic attacks. researchgate.net

In the MEP map of a molecule, regions with a negative potential, typically colored in shades of red and yellow, are characterized by an excess of electron density. These areas are prone to electrophilic attack and are associated with the molecule's nucleophilic sites. researchgate.net Conversely, regions with a positive potential, indicated by shades of blue, signify electron-deficient areas. These sites are susceptible to nucleophilic attack and represent the electrophilic regions of the molecule. nih.gov The electrostatic potential spectrum generally follows the order: red < orange < yellow < green < blue. researchgate.net

For N-(2-Hydroxyphenyl)-N-methylacetamide, the MEP surface would reveal distinct electronegative and electropositive regions. The most negative potential (red/yellow regions) is expected to be localized around the oxygen atoms of the phenolic hydroxyl group and the acetyl carbonyl group. These atoms, being highly electronegative, concentrate electron density, making them the primary sites for interaction with electrophiles or for forming hydrogen bonds as acceptors.

The positive potential (blue regions) would be concentrated around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the aromatic ring. The hydroxyl hydrogen, being attached to a highly electronegative oxygen atom, is significantly electron-deficient and thus a prime site for nucleophilic attack or for acting as a hydrogen bond donor. The aromatic protons also carry a partial positive charge, contributing to the molecule's electrophilic character.

| Color Code | Electrostatic Potential | Region on N-(2-Hydroxyphenyl)-N-methylacetamide | Type of Site |

| Red/Yellow | Negative | Carbonyl Oxygen, Hydroxyl Oxygen | Nucleophilic (prone to electrophilic attack) |

| Blue | Positive | Hydroxyl Hydrogen, Aromatic Hydrogens | Electrophilic (prone to nucleophilic attack) |

| Green | Near-Zero | Carbon backbone, Methyl group hydrogens | Neutral |

Mulliken Charge Analysis

Mulliken population analysis is a method in computational chemistry for calculating partial atomic charges within a molecule. wikipedia.org This analysis provides a quantitative estimation of the electron distribution among the different atoms, which influences the molecule's dipole moment, electronic structure, molecular polarizability, and other properties. niscpr.res.in The calculation partitions the total electron population among the atoms, offering insights into the electrostatic nature of the molecule. openmx-square.org

In N-(2-Hydroxyphenyl)-N-methylacetamide, a Mulliken charge analysis would quantify the charge distribution predicted by the MEP map. The highly electronegative oxygen and nitrogen atoms are expected to possess negative Mulliken charges, indicating they withdraw electron density from neighboring atoms. The oxygen of the carbonyl group would likely exhibit a more negative charge compared to the phenolic oxygen due to the resonance effect of the amide group.

Conversely, the carbon atom of the carbonyl group would carry a significant positive charge, as it is bonded to two electronegative oxygen and nitrogen atoms. The hydrogen atoms, particularly the one attached to the phenolic oxygen, would exhibit positive charges. The charges on the aromatic ring carbons would vary, with those adjacent to the hydroxyl and N-methylacetamide substituents being influenced by their electron-donating or withdrawing effects.

Illustrative Mulliken Atomic Charges for N-(2-Hydroxyphenyl)-N-methylacetamide

| Atom | Hypothetical Mulliken Charge (a.u.) |

| Carbonyl Oxygen (O) | -0.55 |

| Hydroxyl Oxygen (O) | -0.48 |

| Nitrogen (N) | -0.35 |

| Carbonyl Carbon (C) | +0.60 |

| Hydroxyl Hydrogen (H) | +0.40 |

| Aromatic Carbons (C) | Varied (-0.20 to +0.15) |

| Methyl Carbon (C) | +0.10 |

Note: The values in this table are illustrative and represent expected trends based on chemical principles. Actual values would be obtained from specific quantum chemical calculations.

Calculation of Dipole Moment and (Hyper)polarizability

The dipole moment, polarizability, and hyperpolarizability are fundamental electronic properties that describe a molecule's response to an external electric field. nih.gov These properties are crucial for understanding intermolecular interactions and predicting a material's potential for non-linear optical (NLO) applications. physchemres.org

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment. The presence of the delocalized π-electron system in the phenyl ring of N-(2-Hydroxyphenyl)-N-methylacetamide would contribute significantly to its molecular polarizability.

First-Order Hyperpolarizability (β): This property is a measure of the non-linear response of a molecule to a strong electric field and is associated with second-order NLO phenomena like second-harmonic generation. physchemres.org Molecules with a large hyperpolarizability typically possess electron-donating and electron-accepting groups connected by a π-conjugated system. The interaction between the electron-donating hydroxyl group and the acetamide (B32628) group through the phenyl ring could lead to a notable hyperpolarizability value, suggesting potential for NLO applications. nih.gov

Calculated Electronic Properties for a Structurally Similar Molecule (Illustrative Comparison)

| Property | N-Methylacetamide (Reference) | Expected Trend for N-(2-Hydroxyphenyl)-N-methylacetamide |

| Dipole Moment (μ) | ~3.7 Debye | Higher due to polar -OH group |

| Polarizability (α) | ~4.5 x 10⁻²⁴ esu | Significantly higher due to aromatic ring |

| Hyperpolarizability (β) | Low | Potentially significant due to donor-acceptor system |

Note: Reference values are approximate. The expected trends are based on the addition of the hydroxyphenyl group.

Theoretical Exploration of Intermolecular Interactions

Quantum Chemical Assessment of Hydrogen Bond Strength and Bifurcation

N-(2-Hydroxyphenyl)-N-methylacetamide possesses functional groups capable of forming both intramolecular and intermolecular hydrogen bonds, which are critical in determining its structure and properties. nih.gov The molecule contains a hydrogen bond donor (the phenolic -OH group) and two potential hydrogen bond acceptors (the carbonyl oxygen and the phenolic oxygen).

Quantum chemical calculations can be employed to assess the strength and geometry of these interactions. researchgate.net A key feature of this molecule is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen, forming a stable six-membered ring structure. The strength of this bond can be estimated by methods such as the open-closed method, which compares the energies of the conformer with the hydrogen bond to a conformer where such a bond is absent. mdpi.com

Furthermore, the concept of a "bifurcated" hydrogen bond could be explored, where the single hydroxyl proton interacts simultaneously with two acceptor atoms. While the primary interaction is expected with the carbonyl oxygen, a weaker, secondary interaction with the amide nitrogen might be computationally investigated, although this is generally less favorable. In intermolecular contexts, the molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. nih.gov Computational analysis can determine the energies of these intermolecular bonds, providing insight into the molecule's behavior in condensed phases.

Computational Modeling of Non-Covalent Interactions within Binary Mixtures

To understand the behavior of N-(2-Hydroxyphenyl)-N-methylacetamide in a solution, computational models are used to explore its non-covalent interactions with solvent molecules. mdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, dictate the molecule's solubility and conformational preferences. nih.gov

In a binary mixture with a protic solvent like water, computational simulations would model the strong hydrogen bonds formed between the solute and solvent. The phenolic hydroxyl group would act as a hydrogen bond donor to a water oxygen, while the carbonyl oxygen and hydroxyl oxygen would act as acceptors for water hydrogens. nih.gov

In an aromatic solvent like benzene (B151609), the interactions would be dominated by π-π stacking between the phenyl ring of N-(2-Hydroxyphenyl)-N-methylacetamide and the solvent molecules. Additionally, weaker C-H···π interactions could occur. Energy decomposition analysis methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to dissect the total interaction energy into distinct physical components like electrostatics, exchange-repulsion, induction, and dispersion, providing a detailed understanding of the forces driving the intermolecular association. mdpi.com

Advanced Computational Simulations

Advanced computational simulations, such as Molecular Dynamics (MD) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, offer a powerful approach to study the dynamic behavior and reactivity of N-(2-Hydroxyphenyl)-N-methylacetamide in a realistic environment.

Molecular Dynamics (MD) Simulations: MD simulations can model the molecule's behavior over time in a solvent box, providing insights into its conformational dynamics, solvation shell structure, and transport properties. By simulating the system for nanoseconds or longer, one can observe how the intramolecular hydrogen bond fluctuates, how the molecule rotates and translates, and how the surrounding solvent molecules arrange themselves. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying chemical reactions or phenomena where electronic structure changes are crucial (e.g., proton transfer or excited-state processes), QM/MM simulations are employed. researchgate.net In this approach, the region of primary interest (e.g., the N-(2-Hydroxyphenyl)-N-methylacetamide molecule) is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., solvent) is described by a more computationally efficient molecular mechanics force field. This hybrid method allows for the accurate investigation of processes within a complex system that would be computationally prohibitive to treat entirely with quantum mechanics. researchgate.netscispace.comscispace.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules in solution over time.

In the context of N-methylacetamide (NMA) as a proxy, MD simulations have been instrumental in understanding its interactions with solvents, such as water and methanol (B129727). Ab initio MD simulations, which use quantum mechanics to describe the interatomic forces, have been employed to study the hydrogen bond dynamics of NMA. rsc.org These simulations have revealed that NMA exhibits faster hydrogen bond dynamics in methanol compared to water, which is accompanied by a blue shift in its vibrational frequencies. rsc.org This suggests a comparative weakening of the hydrogen bonds between the solute and solvent in methanol. rsc.org

Furthermore, MD simulations have been crucial in interpreting experimental data from techniques like two-dimensional infrared (2D IR) spectroscopy. rsc.org Theoretical 2D IR pump-probe spectra, calculated from the correlation function of the fluctuating amide I mode frequency of NMA in D2O obtained from MD simulations, have shown good agreement with experimental results. dntb.gov.ua This synergy between simulation and experiment allows for a more detailed understanding of phenomena such as vibrational relaxation, which is influenced by the dynamics of hydrogen bond breaking and formation. researchgate.net

Table 1: Comparison of N-methylacetamide (NMA) Dynamics in Different Solvents from MD Simulations

| Property | NMA in Methanol | NMA in Water | Reference |

| Hydrogen Bond Dynamics | Faster | Slower | rsc.org |

| Vibrational Frequencies | Blue-shifted | Red-shifted (relative to methanol) | rsc.org |

| Solute-Solvent H-Bonding | Weaker | Stronger | rsc.org |

Development of Data-Driven Potential Energy Functions for Acetamide Proxies

A key component of accurate MD simulations is the potential energy function (PEF), which describes the energy of a system as a function of its atomic coordinates. The development of highly accurate PEFs is a significant challenge in computational chemistry. Data-driven approaches, often employing machine learning techniques, have emerged as a powerful strategy to construct PEFs with quantum-mechanical accuracy.

For N-methylacetamide (NMA), researchers have successfully developed data-driven many-body energy (MB-nrg) PEFs. researchgate.netresearchgate.net These PEFs are trained on large datasets of quantum mechanical calculations and can accurately describe the energetics and structural properties of an isolated NMA molecule, including its cis and trans isomers and the energy barrier for isomerization. researchgate.net A significant advantage of these data-driven PEFs is their transferability, allowing for accurate simulations of NMA in solution. researchgate.net They can effectively capture many-body effects in NMA-water interactions, which are crucial for a realistic representation of the system's behavior in the liquid phase. researchgate.net

One of the advanced methods for developing PEFs for larger molecules is the use of permutationally invariant polynomials (PIPs). nih.gov A fragment-based PIP approach has been developed to make this method applicable to molecules with more than 10-12 atoms, with NMA serving as a key test case. nih.govemory.edu This fragment-based approach constructs the basis of PIPs from smaller fragments of the molecule, making the process more computationally efficient. nih.gov Furthermore, a Δ-machine learning approach has been utilized to elevate the accuracy of PEFs derived from lower-level density functional theory (DFT) to the higher-accuracy coupled cluster singles, doubles, and perturbative triples [CCSD(T)] level. chemrxiv.org This method has been successfully applied to NMA, demonstrating the ability to achieve high accuracy with a limited number of high-level calculations. emory.educhemrxiv.org

Table 2: Key Methodologies in the Development of Potential Energy Functions for N-methylacetamide (NMA)

| Methodology | Description | Key Advantages | Reference(s) |

| Many-Body Energy (MB-nrg) | A data-driven approach to create a many-body potential energy function. | Accurately describes energetics, structural properties, and is transferable to solution. | researchgate.netresearchgate.net |

| Permutationally Invariant Polynomials (PIPs) | Uses polynomials that are invariant to the permutation of identical atoms to fit the potential energy surface. | Provides a systematic way to construct accurate potential energy surfaces. | nih.govemory.edu |

| Fragment-Based PIPs | Extends the PIP method to larger molecules by constructing the basis from molecular fragments. | Computationally efficient for larger systems. | nih.gov |

| Δ-Machine Learning | Uses machine learning to learn the difference between a low-level and a high-level theory, correcting the potential energy surface. | Achieves high accuracy (e.g., CCSD(T) level) with reduced computational cost. | chemrxiv.org |

Chemical Reactivity and Derivatization Research of N 2 Hydroxyphenyl N Methylacetamide

Chemical Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions, including alkylation, arylation, and the formation of esters and ethers. Its reactivity is influenced by the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide ion.

Alkylation and Arylation Reactions

The phenolic hydroxyl group can be readily alkylated or arylated to form corresponding ether derivatives. These reactions typically proceed via nucleophilic substitution, where the phenoxide ion, generated by a base, attacks an alkyl or aryl halide.

Alkylation: The O-alkylation of N-substituted hydroxyphenyl acetamides is a common transformation. The reaction generally involves deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then displaces a halide from an alkylating agent. The choice of base and solvent is crucial to ensure selective O-alkylation over potential N-alkylation of the amide nitrogen.

Studies on analogous N-substituted 2-phenylacetamides show that alkylation can occur at either the oxygen or nitrogen atom. researchgate.net While neutral conditions with alkyl iodides might lead to a mixture of O- and N-alkylated products, basic conditions generally favor the desired O-alkylation at the phenol. researchgate.netsemanticscholar.org

Table 1: Representative Conditions for O-Alkylation of Phenolic Compounds

| Alkylating Agent | Base | Solvent | Catalyst | Outcome | Reference |

| Alkyl Halide | Strong Base (e.g., NaH) | Aprotic Solvent (e.g., THF, DMF) | None | Formation of Alkyl Ether | libretexts.org |

| Benzyl Chloride | Powdered KOH | Toluene | Phase-Transfer Catalyst | High yield of Benzyl Ether | researchgate.net |

| Dialkyl Sulphate | Not specified | Not specified | Not specified | Mixture of O- and N-products | semanticscholar.org |

Arylation: O-arylation introduces an aromatic ring at the phenolic oxygen. Palladium-catalyzed cross-coupling reactions are effective for forming these C-O bonds, particularly with aryl halides and triflates. mit.edu Research on related compounds like N-hydroxyphthalimide has shown successful O-arylation using diaryliodonium salts, which provides a pathway to aryloxyamines after hydrolysis. organic-chemistry.org

Formation of Esters and Ethers

Esterification: The phenolic hydroxyl group of N-(2-Hydroxyphenyl)-N-methylacetamide can be converted to an ester through reaction with acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, such as pyridine, which also serves to neutralize the HCl byproduct when an acyl chloride is used. A patent describing the synthesis of esters from the related compound N-(4'-hydroxyphenyl)acetamide illustrates this process, where an acyl chloride is reacted with the hydroxyphenyl acetamide (B32628) in the presence of pyridine to yield the desired ester. google.com

Ether Synthesis: The Williamson ether synthesis is the most common method for preparing ethers from this compound. libretexts.orgyoutube.com This SN2 reaction involves the phenoxide ion acting as a nucleophile and attacking a primary alkyl halide or a sulfonate ester like a tosylate or mesylate. libretexts.orgmasterorganicchemistry.com To minimize competing elimination reactions, primary alkyl halides are preferred reactants. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out by first treating the N-(2-Hydroxyphenyl)-N-methylacetamide with a strong base like sodium hydride (NaH) to generate the alkoxide, followed by the addition of the alkylating agent. libretexts.org

Silylation and Desilylation Chemistry

Silylation is a chemical modification technique where a silicon-containing group, most commonly a trimethylsilyl (TMS) group, replaces an active hydrogen, such as the one in the phenolic hydroxyl group. restek.comrestek.com This derivatization is often used to protect the hydroxyl group or to increase the volatility of the compound for gas chromatography analysis. restek.com

The reaction of the closely related N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane results in the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide. researchgate.net Bifunctional silanes, such as methyl(organyl)dichlorosilanes, can react with N-(2-hydroxyphenyl)acetamide to form heterocyclic benzoxazasiloles. researchgate.net

Desilylation, the removal of the silyl (B83357) protecting group, can be readily achieved under various conditions, most commonly using a source of fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or by acid-catalyzed hydrolysis.

Table 2: Silylation and Desilylation Reactions

| Reagent | Reaction Type | Functional Group Targeted | Product Type | Reference |

| Chlorotrimethylsilane | Silylation | Phenolic Hydroxyl | Trimethylsilyl Ether | researchgate.net |

| Methyl(organyl)dichlorosilanes | Silylation / Cyclization | Phenolic Hydroxyl | 5-membered silaheterocycle | researchgate.net |

| Fluoride Source (e.g., TBAF) | Desilylation | Silyl Ether | Phenolic Hydroxyl | N/A |

| Acidic Hydrolysis | Desilylation | Silyl Ether | Phenolic Hydroxyl | researchgate.net |

Reactions Involving the Amide Nitrogen and Carbonyl Group

The tertiary amide group in N-(2-Hydroxyphenyl)-N-methylacetamide is generally less reactive than the phenolic hydroxyl group due to the delocalization of the nitrogen lone pair into the carbonyl group. However, it can still undergo specific transformations.

N-Alkylation and N-Acylation Reactions

As N-(2-Hydroxyphenyl)-N-methylacetamide already possesses a tertiary amide, it cannot undergo traditional N-alkylation or N-acylation at the nitrogen atom, as there are no N-H bonds to be substituted. Primary and secondary amides are the typical substrates for these reactions. masterorganicchemistry.com

However, related research on N-substituted 2-phenylacetamides shows that under certain conditions, alkylation can be directed to the nitrogen atom. researchgate.netsemanticscholar.org For tertiary amides, reactions at the nitrogen would require more complex transformations that are not standard N-alkylation or N-acylation pathways.

Functional Group Interconversions of the Amide Linkage

The amide linkage can be transformed into other functional groups through various reactions, primarily reduction or hydrolysis.

Reduction: The amide group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. scribd.com The reduction of the amide in N-(2-Hydroxyphenyl)-N-methylacetamide would yield N-methyl-N-(2-hydroxybenzyl)amine. This conversion is a reliable method for synthesizing amines from amides. scribd.com

Hydrolysis: Amide hydrolysis, which breaks the amide bond to form a carboxylic acid and an amine, can be achieved under acidic or basic conditions, typically requiring heat. For N-(2-Hydroxyphenyl)-N-methylacetamide, hydrolysis would yield acetic acid and 2-(methylamino)phenol.

Other interconversions, such as converting the amide to a thioamide using reagents like Lawesson's reagent, or dehydration to a nitrile, are not applicable to this tertiary amide structure. vanderbilt.edu

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The reactivity of the benzene (B151609) ring in N-(2-Hydroxyphenyl)-N-methylacetamide is significantly influenced by the electronic properties of its two substituents: the hydroxyl (-OH) group and the N-methylacetamido (-N(CH₃)C(O)CH₃) group. These groups determine the rate and orientation of substitution reactions.

Directed Aromatic Functionalization